7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
The structure features a 3,4-difluorophenyl group at the 7-position and a (2,5-dimethylbenzyl)thio moiety at the 3-position. The difluorophenyl group enhances metabolic stability and binding affinity through fluorine’s electronegativity and lipophilicity, while the thioether linkage at the 3-position contributes to improved solubility and membrane permeability .
Synthesis involves cyclization of intermediate 3-hydrazinopyrazin-2-ones with carbonyl-containing compounds activated by carbonyldiimidazole (CDI), followed by reflux in anhydrous dimethylformamide (DMF) . Spectral confirmation (1H NMR) includes characteristic doublets for pyrazinone protons (H-5: δ 7.15–7.28 ppm; H-6: δ 7.50–7.59 ppm) . The compound is hypothesized to exhibit cytotoxic, cerebroprotective, or cardioprotective activity, though specific data remain unpublished.
Properties
IUPAC Name |
7-(3,4-difluorophenyl)-3-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4OS/c1-12-3-4-13(2)14(9-12)11-28-20-24-23-18-19(27)25(7-8-26(18)20)15-5-6-16(21)17(22)10-15/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWUMUNUZGOQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyrazine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the 3,4-difluorophenyl group: This step often involves nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of the 2,5-dimethylbenzylthio group: This is usually accomplished through thiolation reactions using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrazine ring or the aromatic groups, potentially altering the compound’s biological activity.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structural Characteristics
The compound features a triazolo[4,3-a]pyrazine core with specific substitutions that enhance its biological activity. The presence of difluorophenyl and dimethylbenzyl groups contributes to its unique pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. In particular, compounds similar to 7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have shown effective inhibition against various bacterial strains. For instance, a study published in Molecules demonstrated the synthesis of novel derivatives with significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Research
The compound's structural features make it a candidate for anticancer drug development. Research has indicated that derivatives of the triazolo[4,3-a]pyrazine class exhibit cytotoxic effects on cancer cell lines such as K562 and MCF-7. These studies suggest that modifications to the core structure can lead to enhanced potency and selectivity against cancer cells .
Neurological Studies
Emerging research points to the potential of triazolo[4,3-a]pyrazines in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier and interact with neurotransmitter systems is under investigation. Preliminary findings suggest that they may have neuroprotective effects and could be explored for conditions like Alzheimer's disease .
Antiviral Properties
Additionally, some derivatives have been evaluated for antiviral activity. The structural diversity within this compound class allows for the exploration of interactions with viral proteins, which could lead to the development of new antiviral agents .
Table 1: Summary of Biological Activities
Notable Research Studies
- Synthesis and Evaluation of Antibacterial Activity : A study synthesized various triazolo[4,3-a]pyrazine derivatives and tested their antibacterial efficacy, revealing promising results that warrant further exploration into their mechanisms of action .
- Cytotoxicity Assessments on Cancer Cell Lines : Research conducted on modified triazolo compounds showed significant cytotoxic effects on cancer cell lines, emphasizing the need for further drug development based on these findings .
- Neuroprotective Mechanisms : Investigations into the neuroprotective properties of these compounds suggest potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity through binding to the active site or allosteric sites.
Receptors: Interaction with cellular receptors, potentially altering signal transduction pathways.
DNA/RNA: Binding to nucleic acids, affecting transcription or translation processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of the target compound, emphasizing substituent effects on activity and physicochemical properties:
Key Observations:
Substituent Impact at Position 7 :
- The 3,4-difluorophenyl group in the target compound offers superior metabolic stability compared to the 3-methoxyphenyl analogue (), as fluorine reduces oxidative metabolism. However, methoxy groups may improve aqueous solubility .
- Simple phenyl groups (e.g., in ) lack fluorine’s electronic effects, resulting in weaker target engagement .
Fluorination Trends :
- Fluorine substitution (as in the target compound and derivatives) correlates with enhanced bioactivity due to improved binding affinity and pharmacokinetics .
Limitations in Current Data:
- No direct bioactivity data for the target compound are available in the provided evidence.
- ’s compound lacks accessible pharmacological data, limiting comparative analysis.
Biological Activity
7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic compound with potential biological activity. Its molecular formula is , and it has garnered attention for its pharmacological properties. This article discusses its biological activities based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H16F2N4S |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 1243035-76-8 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluating various triazole derivatives found that modifications in the phenyl ring could enhance cytotoxic effects against cancer cell lines. Specifically, compounds with electron-withdrawing groups showed increased potency in inhibiting tumor growth in vitro .
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential effectiveness against viral infections. For instance, triazole derivatives have been reported to inhibit viral replication in cell cultures. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral life cycles .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and viral replication.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Antitumor Evaluation
In a series of experiments conducted with various triazole derivatives, researchers found that the compound exhibited IC50 values in the low micromolar range against several tumor cell lines. These findings suggest that structural modifications can lead to enhanced biological activity .
Study 2: Viral Inhibition Studies
A separate study tested the antiviral efficacy of triazole derivatives against a panel of viruses. The results indicated that certain structural features significantly improved antiviral potency. Although specific data for this compound were not detailed in this study, the implications of its structure suggest similar potential .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one?
Answer:
The compound is synthesized via a cyclization reaction between carboxylic acid derivatives (e.g., 3-hydrazinopyrazin-2-ones) and activated carbonyl intermediates. A validated protocol involves:
- Reacting 15 mmol of the acid with carbonyldiimidazole in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour.
- Adding N1-aryl/benzyl-3-hydrazinopyrazin-2-one and refluxing for 24 hours.
- Purification via recrystallization from DMFA/i-propanol mixtures to achieve high-purity yields .
Basic: How is the compound quantified in research settings, and what validation parameters are critical?
Answer:
Non-aqueous potentiometric titration is a validated method for quantification. Key validation parameters include:
- Linearity: R² ≥ 0.998 across a concentration range of 50–150% target.
- Accuracy: Recovery rates of 98–102% using spiked samples.
- Precision: Relative standard deviation (RSD) ≤ 2% for intraday/interday assays .
Advanced: How can researchers optimize synthetic yields when scaling up production?
Answer:
Optimization strategies include:
- Reaction Time: Extending reflux duration beyond 24 hours to ensure complete cyclization.
- Solvent Purity: Using anhydrous DMFA to prevent side reactions.
- Stoichiometric Ratios: Adjusting molar ratios of acid to carbonyldiimidazole (1:1.5) to drive the reaction forward .
Advanced: What analytical techniques resolve structural ambiguities in derivatives of this compound?
Answer:
- 1H/13C-NMR Spectroscopy: Assigns substituent positions (e.g., distinguishing 3,4-difluorophenyl vs. other aryl groups). For example, 1H-NMR in DMSO-d6 resolves aromatic protons at δ 7.35–8.08 ppm .
- X-Ray Crystallography: Determines absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
Basic: What are the storage and handling guidelines for this compound?
Answer:
- Storage: Refrigerate at 2–8°C in airtight containers to prevent degradation.
- Solubility: Use chloroform or methanol for dissolution; avoid aqueous buffers unless stabilized.
- Safety: While no acute hazards are reported, handle with gloves and under fume hoods due to limited toxicological data .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Purity Verification: Use HPLC (≥95% purity) to rule out impurities affecting bioassays.
- Assay Standardization: Cross-validate using orthogonal methods (e.g., surface plasmon resonance [SPR] vs. enzyme-linked immunosorbent assay [ELISA]).
- Structural Confirmation: Re-examine regiochemistry (e.g., thioether vs. sulfone derivatives) via LC-MS/MS .
Advanced: What strategies enhance the bioactivity of the triazolo-pyrazine core?
Answer:
- Electron-Withdrawing Substituents: Introduce trifluoromethyl or halogen groups at position 3 to improve target binding affinity.
- Aryl Modifications: Replace 2,5-dimethylbenzyl with heteroaryl groups (e.g., pyridyl) via Suzuki coupling to enhance solubility and potency .
Basic: What spectroscopic features distinguish this compound from its analogs?
Answer:
- IR Spectroscopy: A strong C=O stretch at ~1716 cm⁻¹ confirms the pyrazinone moiety.
- Mass Spectrometry: Molecular ion peaks at m/z corresponding to [M+H]+ (e.g., m/z 438 for the parent compound) .
Advanced: How can computational methods aid in mechanistic studies of this compound?
Answer:
- Density Functional Theory (DFT): Predicts reactive sites for electrophilic substitution (e.g., sulfur atom in thioether group).
- Molecular Docking: Models interactions with biological targets (e.g., kinase ATP-binding pockets) to guide SAR optimization .
Basic: What biological screening assays are recommended for initial activity profiling?
Answer:
- Kinase Inhibition Assays: Use ADP-Glo™ kits to screen for activity against kinases like JAK2 or EGFR.
- Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
